2-Bromo-6-(2-methylpiperidin-1-YL)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
959237-14-0 |
|---|---|
Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-6-(2-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-5-2-3-8-14(9)11-7-4-6-10(12)13-11/h4,6-7,9H,2-3,5,8H2,1H3 |
InChI Key |
SBBGTNZNCKWKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 2 Methylpiperidin 1 Yl Pyridine
Precursor Synthesis Strategies for Pyridine (B92270) Core Functionalization
The efficient synthesis of the target compound relies heavily on the availability of appropriately functionalized starting materials. This section details the preparation of the key precursors: the halogenated pyridine core and the 2-methylpiperidine (B94953) unit.
Halogenation of Pyridine Derivatives at the 2- and 6-Positions
A crucial precursor for the synthesis of 2-Bromo-6-(2-methylpiperidin-1-YL)pyridine is a pyridine ring bearing leaving groups, typically halogens, at the 2- and 6-positions. 2,6-Dibromopyridine (B144722) is a commonly utilized starting material for this purpose.
One established method for the synthesis of 2,6-dibromopyridine involves the halogen exchange of 2,6-dichloropyridine (B45657). This transformation can be achieved by reacting 2,6-dichloropyridine with a bromide source, such as sodium bromide in the presence of hydrobromic acid, under reflux conditions. guidechem.comgoogle.com The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ions are displaced by bromide ions.
Another synthetic route to 2,6-disubstituted pyridines starts from 2,6-dihydroxypyridine. This precursor can be converted to 2,6-dichloropyridine by treatment with a chlorinating agent like phosphorus oxychloride. Subsequently, the 2,6-dichloropyridine can undergo a halogen exchange reaction as described above to yield 2,6-dibromopyridine.
The table below summarizes a selection of reported methods for the preparation of 2,6-dihalopyridine precursors.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | NaBr, HBr (40% aq.), reflux, 24h | 2,6-Dibromopyridine | 66.4 | guidechem.com |
| 2,6-Dichloropyridine | HBr (gas), 80-150°C | 2,6-Dibromopyridine | 73.6 | google.com |
Preparation of 2-Methylpiperidine Moiety Precursors
The 2-methylpiperidine moiety is another critical building block. Its synthesis often begins with the corresponding pyridine derivative, 2-methylpyridine (B31789), also known as 2-picoline.
2-Picoline can be produced on an industrial scale through several methods. One common approach is the condensation of acetaldehyde (B116499) with ammonia (B1221849) over an oxide catalyst, which yields a mixture of 2- and 4-picolines. wikipedia.org Another significant industrial method involves the condensation of acetone (B3395972) and acrylonitrile (B1666552) to form 5-oxohexanenitrile, which is then cyclized to produce 2-picoline. wikipedia.org
Once 2-picoline is obtained, it is converted to 2-methylpiperidine via catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as Raney nickel or a ruthenium-based catalyst, under a hydrogen atmosphere. The hydrogenation reduces the aromatic pyridine ring to a saturated piperidine (B6355638) ring.
The following table outlines common synthetic routes to 2-methylpyridine.
| Reactants | Catalyst/Reagents | Product | Key Features | Reference |
| Acetaldehyde, Ammonia | Oxide catalyst | 2-Methylpyridine (and 4-methylpyridine) | Industrial scale, mixture of isomers | wikipedia.org |
| Acetone, Acrylonitrile | - | 2-Methylpyridine (via 5-oxohexanenitrile) | Industrial scale | wikipedia.org |
| Pyridine, Methanol | Raney® nickel, high temperature | 2-Methylpyridine | Continuous flow method | nih.gov |
Carbon-Nitrogen Bond Formation Approaches to this compound
With the key precursors in hand, the final and pivotal step in the synthesis is the formation of the C-N bond between the pyridine core and the 2-methylpiperidine ring. Two primary strategies are widely employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction in pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or halogens. nih.govchemicalbook.com
The reaction of 2,6-dibromopyridine with an excess of an amine can lead to the selective monosubstitution of one of the bromine atoms. The introduction of the first amino group deactivates the ring towards further nucleophilic attack, often allowing for the isolation of the mono-substituted product in good yield. echemi.com
In the context of synthesizing this compound, 2,6-dibromopyridine is reacted with 2-methylpiperidine. The reaction is typically carried out in a suitable solvent and may be heated to facilitate the substitution. The use of a base is often unnecessary as the amine reactant can also act as a proton scavenger.
The table below presents examples of SNAr reactions on 2,6-dibromopyridine with different amines, illustrating the general conditions and outcomes.
| Amine | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Methylamine | - | High Pressure/Heat | 2-Bromo-6-methylaminopyridine | 54.1 | nih.gov |
| Ethylamine | - | High Pressure/Heat | 2-Bromo-6-ethylaminopyridine | 52.4 | nih.gov |
Palladium-Catalyzed Amination Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the synthesis of N-aryl and N-heteroaryl amines. sigmaaldrich.comgoogle.com This palladium-catalyzed cross-coupling reaction offers a milder alternative to traditional SNAr reactions and often proceeds with higher yields and broader substrate scope.
The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. google.comchemicalbook.com
For the synthesis of this compound, 2,6-dibromopyridine would be reacted with 2-methylpiperidine in the presence of a palladium catalyst, a suitable ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, K2CO3). The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane. A key advantage of this method is the ability to selectively perform a mono-amination on dihalo-substrates by carefully controlling the reaction stoichiometry and conditions.
The following table provides a general overview of the components and conditions for a Buchwald-Hartwig amination reaction.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | General Conditions |
| 2,6-Dibromopyridine | 2-Methylpiperidine | Pd2(dba)3 / BINAP or other phosphine ligand | NaOtBu or other suitable base | Toluene or Dioxane | Inert atmosphere, elevated temperature |
Selection of Catalyst Systems and Ligands for 2-Halopyridines
The choice of catalyst and ligand is paramount in the Buchwald-Hartwig amination of 2-halopyridines. The catalytic cycle relies on a palladium(0) species, which can be generated in situ from various palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or from stable palladium(0) sources such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). chemspider.com
The ligand's role is to stabilize the palladium center, enhance its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. For challenging substrates like electron-deficient 2-halopyridines, bulky and electron-rich phosphine ligands are required. sigmaaldrich.com
First-Generation Ligands : Early systems utilized ligands such as (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), which proved effective in many amination reactions. chemspider.com
Buchwald's Biarylphosphine Ligands : A significant advancement came with the development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group. sigmaaldrich.com Ligands like XPhos, SPhos, and BrettPhos have shown superior performance for coupling reactions involving sterically hindered amines and unreactive aryl halides. bristol.ac.ukpurdue.edu These ligands promote faster reaction rates and allow for lower catalyst loadings.
Precatalysts : To improve stability and ease of use, precatalysts have been developed. These are air- and moisture-stable palladium(II) complexes that readily form the active palladium(0) species under the reaction conditions. sigmaaldrich.comyoutube.com Generations 3 and 4 of Buchwald precatalysts are particularly effective due to their broad ligand compatibility and high catalytic activity. youtube.com
Interactive Table: Common Catalyst and Ligand Systems for Buchwald-Hartwig Amination of 2-Halopyridines
| Catalyst Source | Ligand | Generation/Type | Key Features |
|---|---|---|---|
| Pd₂(dba)₃ | (±)-BINAP | First Generation | Effective for a range of aryl halides. chemspider.com |
| Pd(OAc)₂ | XPhos | Second Generation (Buchwald) | Highly active for unreactive aryl chlorides and sterically hindered amines. bristol.ac.ukpurdue.edu |
| Pd(OAc)₂ | BrettPhos | Third Generation (Buchwald) | Excellent for a wide range of substrates, including heterocyclic halides. purdue.edu |
| XPhos Pd G3 | XPhos | G3 Precatalyst | Air-stable, highly efficient, allows for low catalyst loading. youtube.com |
Optimization of Reaction Parameters (Base, Solvent Systems, Temperature)
Optimizing reaction parameters is critical for maximizing the yield of this compound while minimizing side products. High-throughput experimentation (HTE) techniques are increasingly used to rapidly screen a wide array of conditions. bristol.ac.ukspringernature.com
Base : A strong, non-nucleophilic base is essential to deprotonate the amine and regenerate the catalyst. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose due to its high basicity. chemspider.comresearchgate.net Other bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, particularly with second-generation precatalysts that are compatible with weaker bases. sigmaaldrich.com The choice of base must also consider the functional group tolerance of the substrates. youtube.com
Solvent : The solvent must be capable of dissolving the substrates and the inorganic base. youtube.com Anhydrous, aprotic solvents are standard. Toluene is a widely used solvent for Buchwald-Hartwig aminations. chemspider.comresearchgate.net Ethers such as dioxane and tetrahydrofuran (B95107) (THF) are also common choices. purdue.edu The selection can influence reaction rate and catalyst stability.
Temperature : These reactions are typically conducted at elevated temperatures, often in the range of 80-110 °C, to overcome the activation energy barrier, especially for less reactive substrates. chemspider.comyoutube.comresearchgate.net However, some highly active catalyst systems may allow for lower reaction temperatures.
Interactive Table: Typical Reaction Parameters for Synthesis
| Parameter | Common Options | Purpose/Considerations |
|---|---|---|
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine; must be strong but non-nucleophilic. chemspider.comresearchgate.net |
| Solvent | Toluene, Dioxane, THF | Aprotic; must dissolve reactants and facilitate the reaction. chemspider.compurdue.eduresearchgate.net |
| Temperature | 80 - 110 °C | Provides energy to overcome the activation barrier; can be substrate/catalyst dependent. youtube.com |
Considerations of Chemo- and Regioselectivity
The synthesis of this compound from 2,6-dibromopyridine presents a significant challenge in chemoselectivity. The goal is to achieve selective mono-amination, leaving the second bromine atom intact for potential future functionalization.
The two bromine atoms on the pyridine ring have similar reactivity, making it difficult to stop the reaction cleanly after the first substitution. The primary strategy to control selectivity is to carefully manage the stoichiometry of the reactants. Using 2,6-dibromopyridine as the limiting reagent or controlling the amount of 2-methylpiperidine (e.g., 0.9-1.0 equivalents) can favor the mono-substituted product. However, this often results in an incomplete conversion of the starting material, requiring chromatographic separation of the desired product from unreacted 2,6-dibromopyridine and the di-substituted byproduct, 2,6-bis(2-methylpiperidin-1-yl)pyridine. The relative reactivity of different halogens can be exploited in other contexts, but for two identical halogens, stoichiometric control is key. nih.gov
Alternative and Emerging Synthetic Routes
While palladium-catalyzed amination is the workhorse method, research into alternative routes aims to improve efficiency, reduce cost, and enhance sustainability.
Grignard Reagent Mediated Coupling Approaches
The use of Grignard reagents offers a classical organometallic approach to forming new bonds at a pyridine core. researchgate.net A potential, though less common, route for this synthesis could involve a Grignard reaction. One theoretical pathway is the selective mono-metalation of 2,6-dibromopyridine to form a pyridylmagnesium bromide intermediate. google.comresearchgate.net This could be achieved by using a Grignard reagent like isopropylmagnesium chloride in a halogen-magnesium exchange. The resulting organometallic species could then, in principle, be reacted with an electrophilic aminating agent to form the C-N bond.
Alternatively, 2-pyridyl Grignard reagents, prepared from the reaction of 2-bromopyridine (B144113) with magnesium, are known to react with various electrophiles. researchgate.netsemanticscholar.org However, applying this to the direct formation of a C-N bond with a secondary amine like 2-methylpiperidine is not a standard transformation and presents significant challenges compared to the well-established Buchwald-Hartwig protocol.
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds. nih.govnih.gov By using microwave irradiation, the reaction mixture can be heated to the desired temperature much more rapidly and efficiently than with conventional heating. mdpi.com
For the synthesis of this compound, applying microwave irradiation to the Buchwald-Hartwig amination can dramatically reduce reaction times from several hours to just minutes. georgiasouthern.edusciforum.net This acceleration can lead to higher throughput, and in some cases, improved yields by minimizing the formation of degradation byproducts that can occur during prolonged heating. mdpi.com This method is particularly advantageous for rapid library synthesis and reaction optimization.
Industrial Scale Synthesis Considerations
Translating a laboratory synthesis to an industrial scale introduces several practical and economic challenges. For the synthesis of this compound, key considerations include:
Cost and Catalyst Loading : Palladium catalysts and specialized phosphine ligands are expensive. sigmaaldrich.com On an industrial scale, minimizing catalyst and ligand loading is crucial for economic viability. This requires highly efficient catalytic systems that maintain high yields at low concentrations.
Process Safety : The use of pyrophoric reagents like n-butyllithium (if used for lithiation routes) or highly reactive and air-sensitive bases like NaOtBu requires stringent safety protocols and specialized equipment. Managing potential exotherms from the reaction is also a critical safety concern.
Purification : Chromatographic purification, common in lab-scale synthesis, is often impractical and costly on an industrial scale. Developing a robust process that allows for purification via crystallization or distillation is highly desirable. This requires the reaction to be high-yielding and produce minimal impurities.
Atom Economy and Waste Reduction : Green chemistry principles are increasingly important in industrial synthesis. A scalable route should maximize atom economy and minimize the production of hazardous waste, favoring catalytic methods and reducing the use of stoichiometric reagents and harmful solvents. researchgate.net
Mechanistic Investigations of Reactions Involving 2 Bromo 6 2 Methylpiperidin 1 Yl Pyridine
Elucidation of Reaction Pathways in Palladium-Catalyzed Amination
The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com The reaction of 2-Bromo-6-(2-methylpiperidin-1-yl)pyridine with an amine in the presence of a palladium catalyst and a base proceeds through a well-defined catalytic cycle. This cycle is generally accepted to involve three key steps: oxidative addition, transmetalation (or more accurately, amine coordination and deprotonation), and reductive elimination. wikipedia.orgacsgcipr.org
Detailed Analysis of Oxidative Addition, Transmetalation, and Reductive Elimination Steps
The catalytic cycle commences with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) species. This step is often rate-determining and results in the formation of a palladium(II) intermediate. nih.gov The electron-deficient nature of the pyridine (B92270) ring facilitates this process compared to electron-rich arenes.
The final step is reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.com Studies on related systems have shown that reductive elimination can be influenced by the steric and electronic properties of both the aryl group and the amine. wikipedia.org
Role of Ancillary Ligands and Bases in Catalytic Cycle Efficiency
The efficiency of the palladium-catalyzed amination of this compound is highly dependent on the choice of ancillary ligands and the base.
Ancillary Ligands: Bulky, electron-rich phosphine (B1218219) ligands are commonly employed in Buchwald-Hartwig aminations to enhance catalytic activity. youtube.com These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. For sterically hindered substrates like this compound, the use of appropriate ligands is critical to achieving good yields.
Bases: The base plays a critical role in the deprotonation of the amine to form the active nucleophile. acsgcipr.org Strong, non-nucleophilic bases like sodium tert-butoxide are frequently used. The choice of base can also influence the equilibrium between different palladium species in the catalytic cycle.
Below is a table summarizing typical conditions used for the Buchwald-Hartwig amination of related 2-bromopyridines, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 80-110 | 75-95 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 80-98 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 70-90 |
Theoretical Studies of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the detailed mechanisms of organometallic reactions. nih.gov While specific DFT studies on this compound are not widely available, insights can be drawn from studies on similar substrates.
Computational Modeling of Transition State Geometries
DFT calculations can be used to model the geometries of the transition states for each elementary step in the catalytic cycle. This allows for a detailed understanding of the steric and electronic factors that govern the reactivity. For the oxidative addition step, the geometry of the transition state would reveal the approach of the palladium catalyst to the C-Br bond. Similarly, the transition state for reductive elimination would illustrate the formation of the new C-N bond.
Analysis of Potential Energy Surfaces and Kinetic Barriers
The following table presents hypothetical relative free energy barriers for the key steps in the palladium-catalyzed amination of a generic 2-bromopyridine (B144113), as might be determined by DFT calculations.
| Reaction Step | Relative Free Energy Barrier (kcal/mol) |
| Oxidative Addition | 15-20 |
| Amine Coordination & Deprotonation | 5-10 |
| Reductive Elimination | 10-15 |
Stereochemical Aspects of Reactions Involving the 2-Methylpiperidine (B94953) Moiety
The presence of a chiral center in the 2-methylpiperidine moiety of this compound introduces stereochemical considerations into its reactions. If the starting material is enantiomerically pure, it is important to consider whether the reaction conditions will lead to retention, inversion, or racemization of the stereocenter.
In the context of palladium-catalyzed amination, the reaction occurs at the pyridine ring and does not directly involve the chiral center of the 2-methylpiperidine group. Therefore, it is generally expected that the stereochemical integrity of the 2-methylpiperidine moiety would be retained throughout the reaction. However, side reactions or interactions with the catalyst could potentially lead to epimerization under harsh conditions, although this is considered unlikely for standard Buchwald-Hartwig protocols. Studies on the oxidation of related methylpiperidine derivatives have shown that reactions can proceed with diastereoselectivity, highlighting the influence of the chiral center on reactivity. researchgate.net
Influence of Chiral Centers on Reaction Outcomes
The defining chiral feature of this compound is the carbon atom at the 2-position of the piperidine (B6355638) ring, which is bonded to a methyl group. The presence of this single stereocenter means the compound can exist as a pair of enantiomers: (R)-2-Bromo-6-(2-methylpiperidin-1-yl)pyridine and (S)-2-Bromo-6-(2-methylpiperidin-1-yl)pyridine.
The strategic placement of this chiral center, directly adjacent to the nitrogen atom that links the piperidine and pyridine rings, has a profound influence on the molecule's reactivity. This influence is primarily exerted through steric and electronic effects that create a specific three-dimensional environment around the reactive sites of the molecule.
Steric Hindrance and Facial Blocking: The methyl group at the C2-position of the piperidine ring creates significant steric bulk. This bulk is not symmetrical and will preferentially shield one face of the molecule. In reactions involving the pyridine nitrogen or the nearby bromine atom, the approach of reagents can be sterically directed. For instance, in metal-catalyzed reactions where the catalyst coordinates to the pyridine nitrogen, the chiral piperidine moiety can dictate the binding geometry, which in turn can influence the selectivity of subsequent steps.
Chiral Induction: When a reaction on this compound creates a new stereocenter, the pre-existing chiral center can influence the configuration of the new one. This phenomenon, known as chiral induction or asymmetric induction, results in a preferential formation of one diastereomer over the other. The degree of this diastereoselectivity depends on the nature of the reaction, the reagents, and the conditions, but the underlying principle is the difference in the transition state energies leading to the possible diastereomeric products.
Kinetic Resolution: If a racemic mixture of this compound is subjected to a reaction with a chiral reagent or catalyst, one enantiomer may react faster than the other. This process, known as kinetic resolution, can be used to separate the enantiomers. The differential reaction rates are due to the formation of diastereomeric transition states that have different energies.
While specific mechanistic studies detailing these influences on this exact molecule are not extensively documented in publicly available literature, these principles of stereochemistry are fundamental and widely demonstrated in related chiral heterocyclic systems. youtube.com
Strategies for Diastereoselective and Enantioselective Synthesis
Achieving stereocontrol in the synthesis of derivatives of this compound is crucial for applications where a specific stereoisomer is required, such as in pharmacology. The primary goal is to produce the molecule as a single enantiomer or to control the formation of new stereocenters in a diastereoselective manner. Several established strategies can be applied. nih.gov
Enantioselective Synthesis of the Core Moiety
The most straightforward approach to obtaining enantiomerically pure this compound is to construct the molecule using an enantiopure building block. This typically involves synthesizing or purchasing (R)- or (S)-2-methylpiperidine and subsequently coupling it with a pyridine precursor.
Chiral Pool Synthesis: This strategy utilizes commercially available, enantiomerically pure starting materials. Enantiopure (R)- or (S)-2-methylpiperidine can be reacted with 2,6-dibromopyridine (B144722) via a nucleophilic aromatic substitution reaction. This reaction displaces one of the bromine atoms to form the desired enantiomer of the final product. The selectivity for mono-substitution over di-substitution can often be controlled by reaction conditions.
Asymmetric Synthesis of the Piperidine Ring: When an enantiopure precursor is unavailable, the chiral piperidine ring itself must be synthesized asymmetrically. Several powerful methods exist for this purpose:
Asymmetric Hydrogenation: A prochiral precursor, such as a 2-methylpyridine (B31789) derivative, can be hydrogenated using a transition metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand. This method is highly effective for producing enantioenriched 2-substituted piperidines. nih.gov
Biocatalysis: Enzymes, particularly transaminases, can be used to convert a prochiral ketone into a chiral amine with very high enantioselectivity. acs.org A suitable ω-chloroketone, for example, can be aminated by a transaminase, and the resulting chiral amino-ketone can cyclize to form the desired 2-methylpiperidine. acs.org
Chiral Auxiliaries: A temporary chiral auxiliary can be attached to a substrate to direct a stereoselective reaction. For instance, N-glycosyl imines derived from amino sugars can undergo highly diastereoselective Mannich-Michael reactions to form substituted piperidinones, which can then be converted to the desired product after removal of the auxiliary. researchgate.netcdnsciencepub.com
Diastereoselective Reactions
Once enantiopure this compound is obtained, its inherent chirality can be used to direct subsequent transformations. In reactions that form a new stereocenter, such as an addition to a group introduced at the bromine's position, the existing chiral center will favor the formation of one diastereomer.
The table below summarizes results for a related class of reactions—the rhodium-catalyzed C-H functionalization of N-Boc-piperidine—to illustrate how catalysts can influence stereoselectivity in the synthesis of chiral piperidine derivatives. nih.gov
| Entry | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Rh₂(S-DOSP)₄ | 75 | 1:1 | 66 |
| 2 | Rh₂(S-PTAD)₄ | 68 | 2:1 | 45 |
| 3 | Rh₂(S-PTTL)₄ | 70 | 1.4:1 | 27 |
| 4 | Rh₂(S-TPPTTL)₄ | 72 | 1.5:1 | 52 |
| 5 | Rh₂(S-2-Cl-5-BrTPCP)₄ | 70 | 5.3:1 | 83 |
This data demonstrates that the choice of chiral catalyst is critical for achieving high levels of both diastereoselectivity and enantioselectivity in reactions involving piperidine rings. nih.gov Similar principles apply to the synthesis and functionalization of this compound, where the interplay between the substrate's intrinsic chirality and external chiral reagents or catalysts dictates the final stereochemical outcome. A rapid continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has also been shown to be highly effective for producing various functionalized piperidines with high yields and diastereoselectivity. acs.org
Spectroscopic Analysis of this compound Remains Elusive
A comprehensive search for detailed spectroscopic data on the chemical compound this compound has yielded no specific experimental or theoretical results. Despite extensive queries for its Nuclear Magnetic Resonance (NMR) and vibrational spectroscopic characteristics, no publicly available data for this particular molecule could be located.
The requested article, intended to focus on the advanced spectroscopic characterization of this compound, cannot be generated due to the absence of foundational scientific data. The planned sections and subsections, which were to include detailed analysis of ¹H and ¹³C NMR spectra, two-dimensional NMR techniques (COSY, HSQC, HMBC), and both Infrared and Raman vibrational modes, are entirely dependent on the availability of this primary data.
Searches for the synthesis of this specific compound, which would typically include its spectroscopic characterization, also proved fruitless. While information on structurally related compounds, such as 2-Bromo-6-methylpyridine and various other substituted aminopyridines, is available, this data is not transferable to the unique structure of this compound. The presence of the 2-methylpiperidine substituent introduces significant structural and electronic changes that would uniquely influence its spectroscopic signature.
Without access to experimental spectra or published theoretical calculations for this compound, any attempt to create the requested scientific article would be speculative and lack the required scientific accuracy and detail. Therefore, until such data becomes publicly accessible in scientific literature or databases, a thorough spectroscopic analysis as outlined cannot be provided.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula.
Research Findings:
At present, specific high-resolution mass spectrometry data for this compound is not available in the reviewed scientific literature. The theoretical exact mass of the most abundant isotopologue ([M]) of this compound, with the chemical formula C₁₁H₁₅BrN₂, can be calculated for comparison with future experimental data.
| Ion | Chemical Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₁₁H₁₆BrN₂⁺ | 271.0546 |
| [M] | C₁₁H₁₅⁷⁹BrN₂ | 270.0473 |
| [M] | C₁₁H₁₅⁸¹BrN₂ | 272.0452 |
This table presents the theoretical exact masses for the protonated molecule and the two major isotopic forms of the molecular ion. This data is crucial for the future identification and confirmation of the compound using HRMS.
Investigation of Characteristic Fragmentation Pathways
The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that can be used to deduce its structure. By analyzing the masses of the fragment ions, it is possible to piece together the original molecular architecture.
Research Findings:
Detailed experimental studies on the characteristic fragmentation pathways of this compound under various ionization conditions (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)) have not been reported in the accessible literature. However, based on the structure of the molecule, several fragmentation pathways can be predicted.
Predicted Fragmentation Pathways:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 271/273 | Loss of the methyl group from the piperidine ring | CH₃ |
| 271/273 | Cleavage of the piperidine ring | C₅H₁₀ |
| 271/273 | Loss of the entire 2-methylpiperidine moiety | C₆H₁₃N |
| 271/273 | Loss of the bromine atom | Br |
This predictive table outlines potential fragmentation patterns that could be observed in a mass spectrum of the title compound. Confirmation of these pathways would require experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing insight into the electronic structure of the compound.
Analysis of Electronic Transitions and Absorption Maxima
The wavelengths at which a molecule absorbs light (absorption maxima, λmax) are characteristic of its electronic transitions, such as π→π* and n→π* transitions.
Research Findings:
There is currently no published UV-Vis absorption data for this compound. For many substituted pyridine derivatives, one would expect to observe absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions within the pyridine ring and n→π* transitions involving the nitrogen lone pair.
| Solvent | Predicted λmax (nm) for π→π | Predicted λmax (nm) for n→π |
| Hexane | ~260-280 | ~300-330 |
| Ethanol | ~260-280 | ~300-330 |
| Acetonitrile | ~260-280 | ~300-330 |
This table provides a hypothetical range for the absorption maxima based on the general behavior of similar pyridine compounds. The actual values would need to be determined experimentally.
Solvatochromic Effects and Environmental Perturbations on Electronic Spectra
Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. This effect can provide information about the nature of the electronic transitions and the charge distribution in the ground and excited states.
Research Findings:
As no experimental UV-Vis data is available, studies on the solvatochromic effects for this compound have not been conducted. It can be hypothesized that the n→π* transition would exhibit a hypsochromic shift (blue shift) in more polar, protic solvents due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding. Conversely, the π→π* transition might show a slight bathochromic shift (red shift) in polar solvents.
X-ray Crystallography
Research Findings:
A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and intramolecular geometry are not available. Obtaining single crystals of sufficient quality would be the first step in such an analysis.
| Parameter | Data |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
This table highlights the absence of crystallographic data for the title compound and outlines the parameters that would be determined through X-ray diffraction analysis.
Research and Applications
Role as a Building Block in Medicinal Chemistry
The primary potential application of this compound is as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The combination of the pyridine (B92270) and piperidine (B6355638) rings is a common feature in many biologically active compounds. The bromo-substituent provides a reactive handle for diversification through cross-coupling reactions, enabling the exploration of a wide chemical space around the 2-(2-methylpiperidin-1-YL)pyridine core.
Research on related 2-bromo-6-(piperidin-1-yl)pyridine (B1277709) derivatives has shown their potential in areas such as oncology and infectious diseases. The introduction of different substituents at the 2-position via the bromo handle can be used to modulate the biological activity and selectivity of the resulting compounds.
Potential in Materials Science and Catalysis
The 2,6-disubstituted pyridine framework is a well-established ligand scaffold in coordination chemistry. The nitrogen atoms of the pyridine and piperidine rings in this compound could potentially act as a bidentate ligand for a variety of metal ions. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations.
Furthermore, the ability to functionalize the bromo-position allows for the incorporation of this scaffold into larger polymeric or supramolecular structures. This could lead to the development of new materials with tailored electronic, optical, or thermal properties.
Computational Chemistry and Theoretical Modeling of 2 Bromo 6 2 Methylpiperidin 1 Yl Pyridine
Prediction of Chemical Reactivity and Thermochemical Parameters
Non-Linear Optical (NLO) Properties and Related Calculations
The exploration of novel organic molecules for applications in non-linear optics is a burgeoning field of materials science. The NLO response of a material is intricately linked to its molecular structure, specifically the arrangement of electron-donating and electron-accepting groups, and the extent of electron delocalization. In the case of pyridine (B92270) derivatives, the nitrogen atom within the aromatic ring acts as an electron-withdrawing group, which can be further influenced by the nature and position of various substituents.
Studies on analogous pyridine derivatives provide a framework for understanding the potential NLO characteristics of the target molecule. For instance, computational studies on compounds like 2-bromo-3-hydroxy-6-methyl pyridine have utilized the B3LYP functional with a 6-311G(d,p) basis set to investigate their electronic and optical properties. researchgate.net Such studies typically involve the optimization of the molecular geometry to its lowest energy state, followed by the calculation of electronic properties in the ground state.
The key to NLO activity in molecules like 2-Bromo-6-(2-methylpiperidin-1-YL)pyridine lies in the intramolecular charge transfer (ICT) that can occur between the electron-donating piperidine (B6355638) group and the electron-accepting bromo-substituted pyridine ring. The bromine atom, being electronegative, enhances the electron-accepting nature of the pyridine ring. The 2-methylpiperidine (B94953) group, on the other hand, acts as an effective electron donor. This donor-π-acceptor (D-π-A) architecture is a classic design strategy for enhancing NLO properties.
The theoretical calculations would typically yield the components of the dipole moment, polarizability, and hyperpolarizability tensors. The total molecular dipole moment, average linear polarizability, and the magnitude of the first-order hyperpolarizability are then calculated from these tensor components. A significant value of β, often compared to a standard NLO material like urea, would indicate a promising NLO response.
Although specific calculated values for this compound are not present in the located literature, a hypothetical data table based on typical computational outputs for similar molecules is presented below to illustrate the expected format of such research findings.
| Parameter | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |
| Dipole Moment | μ | Data not available | Data not available |
| Average Polarizability | ⟨α⟩ | Data not available | Data not available |
| First-Order Hyperpolarizability | β_tot | Data not available | Data not available |
| Note: This table is for illustrative purposes only. The values are placeholders as no specific computational data for this compound was found in the searched literature. |
Further computational analysis would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is another critical parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates that the electrons can be more easily excited, leading to a larger NLO response. The spatial distribution of these frontier orbitals would visually confirm the nature of the intramolecular charge transfer, with the HOMO typically localized on the electron-donating fragment and the LUMO on the electron-accepting fragment.
Chemical Transformations and Derivative Synthesis of 2 Bromo 6 2 Methylpiperidin 1 Yl Pyridine
Cross-Coupling Reactions at the Bromine Atom
The bromine atom at the 2-position of the pyridine (B92270) ring serves as a key functional handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of new carbon-carbon and carbon-heteroatom bonds. The reactivity in these transformations is influenced by the electron-donating nature and steric bulk of the 2-methylpiperidine (B94953) group at the 6-position.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. For 2-Bromo-6-(2-methylpiperidin-1-yl)pyridine, this reaction would enable the introduction of a wide range of aryl or heteroaryl substituents at the 2-position. While specific literature detailing the Suzuki-Miyaura coupling on this exact substrate is not abundant, extensive research on analogous 2-bromopyridine (B144113) systems provides a strong basis for predicting its reactivity. mdpi.comorgsyn.org The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a suitable base and ligand.
The reaction's success would likely depend on the choice of catalyst system to overcome the potential steric hindrance from the adjacent 2-methylpiperidine group. Modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are known to be effective for coupling sterically hindered substrates. rsc.org The preparation of 2-aryl-substituted pyridine derivatives is of significant interest for creating compounds with applications as natural products, pharmaceuticals, and advanced functional materials. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues This table is based on analogous reactions and represents predicted conditions for the title compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner (Example) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Phenylboronic acid | rsc.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 4-Methoxyphenylboronic acid | rsc.org |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in organic synthesis and components of various functional materials. The reaction typically employs a dual-catalyst system of a palladium complex and a copper(I) salt, along with an amine base. libretexts.org
For this compound, Sonogashira coupling would install an alkynyl group at the 2-position. The reactivity follows the general halide trend where bromides are less reactive than iodides but significantly more reactive than chlorides. wikipedia.org Studies on other 6-bromo-substituted pyridines have shown that this transformation is feasible. soton.ac.uk The reaction conditions can often be mild, sometimes proceeding at room temperature, which helps in preserving sensitive functional groups elsewhere in the molecule. organic-chemistry.org
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides This table is based on analogous reactions and represents predicted conditions for the title compound.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Negishi)
Beyond Suzuki and Sonogashira reactions, other cross-coupling methods like the Stille and Negishi reactions are also applicable for functionalizing this compound.
The Stille reaction couples the substrate with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups. However, the toxicity of tin reagents is a significant drawback. orgsyn.org Stille-type couplings have been successfully used to prepare a range of functionalized bipyridines, demonstrating their utility for N-heterocyclic compounds. nih.gov
The Negishi reaction involves the coupling of an organozinc reagent with the aryl bromide, catalyzed by a nickel or palladium complex. rsc.org Negishi coupling is noted for its high yields and mild reaction conditions. orgsyn.org Efficient protocols have been developed for coupling 2-pyridylzinc reagents with 2-bromopyridines, making this a highly relevant method for synthesizing derivatives of the title compound, such as substituted bipyridines. organic-chemistry.orgresearchgate.net The reaction generally shows good tolerance for various functional groups. orgsyn.org
Table 3: Comparison of Stille and Negishi Coupling for 2-Halopyridine Analogues This table is based on analogous reactions and represents predicted conditions for the title compound.
| Reaction Type | Catalyst | Organometallic Reagent | Solvent | Temperature (°C) | Key Features | Reference |
|---|---|---|---|---|---|---|
| Stille | Pd(PPh₃)₄ | Aryl-Sn(Bu)₃ | Toluene | Reflux | Tolerates many functional groups; toxic reagents | orgsyn.orgnih.gov |
Transformations of the Piperidine (B6355638) Moiety
The 2-methylpiperidine substituent offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.
Modifications of the Methyl Group on the Piperidine Ring
The methyl group on the piperidine ring is a non-activated C(sp³)-H bond, making its selective functionalization challenging. Direct C-H activation or functionalization would typically require advanced catalytic systems. For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidine rings at various positions, although these methods often require a directing group or specific electronic activation, which is absent for the simple methyl group. nih.gov
A more classical approach would involve radical-based reactions. For example, free-radical halogenation could potentially introduce a handle on the methyl group, converting it to a bromomethyl or chloromethyl group, which could then undergo subsequent nucleophilic substitution. However, achieving selectivity for the methyl group over the other methylene (B1212753) positions on the piperidine ring or the pyridine ring would be a significant challenge. Currently, there is limited specific literature describing the selective modification of the 2-methyl group in this particular molecular context.
Reactions at the Piperidine Nitrogen Atom
The nitrogen atom within the 2-methylpiperidine ring is a tertiary amine. Having already formed a bond with the pyridine ring, it has lost the nucleophilicity associated with secondary amines like piperidine itself. wikipedia.orgambeed.com However, the lone pair of electrons on the nitrogen can still participate in certain reactions.
One potential transformation is N-oxidation , where treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would form the corresponding N-oxide. This transformation can alter the electronic properties and steric profile of the molecule.
Another possibility is quaternization . The tertiary nitrogen can act as a nucleophile and react with a strong alkylating agent, such as methyl iodide or ethyl bromide, to form a quaternary ammonium (B1175870) salt. researchgate.net This would introduce a permanent positive charge into the molecule, drastically changing its solubility and biological properties. The reaction would likely require forcing conditions due to the steric hindrance around the nitrogen atom.
Finally, the nitrogen lone pair allows the piperidine group to act as a ligand, coordinating to metal centers. The coordination of a piperidine ligand to a ruthenium complex has been studied, demonstrating its ability to participate in organometallic structures. rsc.org
Conformational Interconversions of the Piperidine Ring
The piperidine ring in this compound is not a static, planar structure. Instead, it undergoes rapid conformational interconversions, primarily between two chair conformations. This dynamic behavior is a fundamental aspect of its stereochemistry and can influence its reactivity and interaction with other molecules.
The conformational flexibility of piperidine rings can dilute the concentration of the bioactive conformation, imposing entropic penalties. chemrxiv.org The presence of a methyl group at the 2-position of the piperidine ring introduces a stereocenter and influences the equilibrium between the possible chair conformations. The methyl group can occupy either an axial or an equatorial position. Generally, the equatorial conformation is favored to minimize steric strain.
Computational methods, such as DFT-SIC calculations, can be employed to determine the binding energies of different conformers, including chair, boat, and twist forms. rsc.org For N-methylpiperidine, time-resolved photoelectron spectroscopy has been used to study the ultrafast conformational dynamics following electronic excitation. rsc.org These studies reveal that different conformers can have distinct spectroscopic signatures. rsc.org
The conformational preferences in piperidine derivatives can be influenced by a variety of factors, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net For instance, in fluorinated piperidine derivatives, the interplay of these factors can lead to a preference for an axial fluorine atom. researchgate.net In the case of this compound, the electronic properties of the bromopyridyl substituent attached to the nitrogen will also play a role in the conformational equilibrium of the piperidine ring.
Derivatization of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards various reagents. The bromine atom at the 2-position and the 2-methylpiperidino group at the 6-position significantly influence the regioselectivity of further functionalization.
Further Electrophilic Aromatic Substitution on the Pyridine System
Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.com The reaction typically requires harsh conditions and often results in substitution at the 3- or 5-position. youtube.com
In the case of this compound, the existing substituents play a crucial role in directing incoming electrophiles. The 2-methylpiperidino group is an activating, ortho-, para-directing group, while the bromo group is a deactivating, ortho-, para-directing group. Considering the strong activating effect of the amino substituent, electrophilic attack would be expected to occur at the positions ortho and para to it, which are the 3- and 5-positions of the pyridine ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. lumenlearning.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyridines
| Substituent(s) | Directing Effect | Expected Position of Substitution |
| 2-Amino | Activating, ortho, para-directing | 3- and 5-positions |
| 2-Bromo | Deactivating, ortho, para-directing | 3- and 5-positions |
| 2-Bromo, 6-Amino | Combined effect favors activation | 3- and 5-positions |
This table provides a generalized prediction based on established principles of electrophilic aromatic substitution.
Oxidation and Reduction Reactions of the Pyridine Nitrogen and Ring System
The pyridine nitrogen in this compound can be oxidized to form an N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.
Conversely, the pyridine ring can be reduced to a piperidine ring under various conditions. Catalytic hydrogenation is a common method for the reduction of pyridines, often requiring transition metal catalysts and sometimes harsh conditions of high temperature and pressure. nih.gov The choice of catalyst can influence the stereoselectivity of the reduction, which is particularly relevant given the existing chirality in the 2-methylpiperidine moiety.
The bromo substituent can also be a site for reduction. For example, catalytic hydrogenation or treatment with certain reducing agents can lead to debromination, yielding 2-(2-methylpiperidin-1-YL)pyridine.
Oxidative degradation of alkyl side-chains on aromatic rings is a known reaction, typically occurring at the benzylic position. libretexts.org While the methyl group on the piperidine ring is not benzylic, harsh oxidative conditions could potentially lead to complex side reactions.
Functionalization at Other Positions of the Pyridine Ring
The bromine atom at the 2-position is a versatile handle for a variety of cross-coupling reactions. Transition-metal-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. researchgate.net These reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.
Furthermore, the bromine atom can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAAr) reactions, although this may require activated substrates or specific reaction conditions. The electron-withdrawing nature of the pyridine nitrogen facilitates such reactions, particularly at the 2- and 4-positions.
Functionalization at the C-H bonds of the pyridine ring is another avenue for derivatization. researchgate.netrsc.org While direct C-H activation of pyridines can be challenging, various methods have been developed, often relying on transition metal catalysis. researchgate.net For this compound, C-H functionalization could potentially occur at the 3-, 4-, or 5-positions, with the regioselectivity being influenced by the electronic and steric effects of the existing substituents.
Table 2: Potential Functionalization Reactions of this compound
| Reaction Type | Position(s) | Reagents/Conditions | Potential Products |
| Suzuki Coupling | 2-position | Pd catalyst, boronic acid/ester, base | 2-Aryl/alkenyl-6-(2-methylpiperidin-1-YL)pyridine |
| Sonogashira Coupling | 2-position | Pd/Cu catalyst, terminal alkyne, base | 2-Alkynyl-6-(2-methylpiperidin-1-YL)pyridine |
| Buchwald-Hartwig Amination | 2-position | Pd catalyst, amine, base | 2-Amino-6-(2-methylpiperidin-1-YL)pyridine derivatives |
| C-H Arylation | 3-, 4-, 5-positions | Pd catalyst, aryl halide, base/oxidant | Arylated derivatives |
| Nitration | 3-, 5-positions | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
| Hydrogenation | Pyridine ring | H₂, catalyst (e.g., Pt, Pd, Rh) | 2-Bromo-6-(2-methylpiperidin-1-YL)piperidine |
This table illustrates some of the possible synthetic transformations. The specific outcomes and yields would depend on the precise reaction conditions.
Ligand Chemistry and Coordination Complexes of 2 Bromo 6 2 Methylpiperidin 1 Yl Pyridine
2-Bromo-6-(2-methylpiperidin-1-yl)pyridine as a Ligand Scaffold
This compound is a substituted pyridine (B92270) derivative that features a bromine atom at the 2-position and a 2-methylpiperidine (B94953) group at the 6-position. This unique substitution pattern imparts a combination of electronic and steric characteristics that make it an intriguing ligand for transition metal coordination. The pyridine nitrogen atom provides the primary coordination site, while the bulky and electron-donating 2-methylpiperidine substituent, along with the electronically influential bromine atom, modulates the ligand's properties.
Chelation Modes and Coordination Geometry in Metal Complexes
While specific crystallographic data for complexes of this compound are not extensively reported in the literature, its coordination behavior can be inferred from related pyridine-based ligands. Typically, this ligand is expected to act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring.
In the formation of metal complexes, the geometry is dictated by the metal's coordination preferences and the steric bulk of the ligands. For square planar d⁸ metals like Palladium(II), complexes with the general formula [PdL₂X₂] (where L is the pyridine ligand and X is a halide) are common. In such cases, the two pyridine ligands can adopt either a cis or trans configuration. The significant steric bulk of the 2-methylpiperidine group in this compound would likely favor the formation of trans isomers to minimize steric hindrance between the bulky substituents.
For other transition metals, a variety of coordination geometries are possible. For instance, with copper(II), square planar, tetrahedral, or distorted octahedral geometries can be observed depending on the co-ligands and reaction conditions.
| Potential Coordination Modes and Geometries | Description |
| Coordination Mode | Monodentate |
| Binding Site | Pyridine Nitrogen |
| Common Metal Centers | Palladium(II), Copper(II), Platinum(II) |
| Typical Geometries | Square Planar (trans favored), Tetrahedral |
Steric and Electronic Effects of the Piperidine (B6355638) Substituent on Ligand Properties
The 2-methylpiperidine substituent plays a crucial role in defining the ligand's characteristics.
Steric Effects: The piperidine ring, particularly with the methyl group at the 2-position, introduces significant steric bulk in proximity to the coordinating nitrogen atom. This steric hindrance can influence several aspects of complex formation and reactivity:
Coordination Number and Geometry: It can prevent the coordination of a larger number of ligands around the metal center, favoring lower coordination numbers. As mentioned, it strongly influences the stereochemistry of the resulting complex, promoting the formation of trans isomers in square planar complexes.
Reaction Rates: The steric bulk can affect the rate of ligand substitution reactions, potentially slowing down the association and dissociation of the ligand from the metal center.
Catalytic Activity: In catalysis, the steric environment around the metal center is critical in controlling substrate access and the selectivity of the reaction.
Electronic Effects: The piperidine group is an alkylamine and therefore a strong σ-donor. This has a significant electronic impact on the pyridine ring:
Increased Basicity: The electron-donating nature of the piperidine substituent increases the electron density on the pyridine nitrogen, making the ligand more basic compared to unsubstituted pyridine. This enhanced basicity generally leads to stronger metal-ligand bonds.
Modulation of Redox Potentials: The electronic properties of the ligand can influence the redox potential of the metal center in the complex.
The bromine atom at the 2-position, being an electron-withdrawing group, has an opposing electronic effect to the piperidine substituent. This electronic push-pull relationship can lead to interesting and potentially useful properties in the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Complexation with Palladium, Copper, and Other Transition Metals
Palladium Complexes: Palladium(II) complexes of pyridine derivatives are of significant interest due to their extensive applications in catalysis. nih.gov The synthesis of a palladium complex with this compound would likely proceed by reacting the ligand with a palladium(II) precursor such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride in a solvent like dichloromethane (B109758) or acetonitrile. The expected product would be of the type trans-[Pd(this compound)₂Cl₂].
Copper Complexes: Copper(II) complexes can be synthesized by reacting the ligand with copper(II) salts like copper(II) chloride or copper(II) bromide. The resulting complexes can exhibit a range of stoichiometries and geometries. For example, a reaction with CuCl₂ could potentially yield a complex of the formula [Cu(this compound)₂Cl₂].
General synthetic procedures for related 2-bromo-6-alkylaminopyridines have been reported, often involving the reaction of 2,6-dibromopyridine (B144722) with the corresponding amine under pressure and heat. georgiasouthern.edu
| Metal | Typical Precursor | Potential Complex |
| Palladium | PdCl₂, [Pd(CH₃CN)₂Cl₂] | trans-[Pd(L)₂Cl₂] |
| Copper | CuCl₂, CuBr₂ | [Cu(L)₂Cl₂] |
| Platinum | K₂[PtCl₄] | trans-[Pt(L)₂Cl₂] |
| L = this compound |
Spectroscopic and Crystallographic Characterization of Coordination Compounds
The characterization of these metal complexes relies on a combination of spectroscopic and analytical techniques.
Spectroscopic Characterization:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the coordination of the ligand to the metal center. Upon coordination, the signals corresponding to the pyridine ring protons and carbons are expected to shift, typically downfield, due to the deshielding effect of the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the pyridine ring. The C=N and C=C stretching vibrations of the pyridine ring are sensitive to coordination and typically shift to higher frequencies.
UV-Vis Spectroscopy: Electronic absorption spectroscopy can provide information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands.
| Technique | Information Obtained |
| ¹H & ¹³C NMR | Confirmation of ligand coordination, structural information |
| IR Spectroscopy | Evidence of coordination through shifts in vibrational frequencies |
| UV-Vis Spectroscopy | Information on electronic transitions |
| X-ray Crystallography | Definitive solid-state structure, bond lengths, and angles |
Applications of Metal Complexes in Catalysis
Palladium complexes bearing pyridine-based ligands are well-established as catalysts for a variety of organic transformations, most notably cross-coupling reactions. The steric and electronic properties of the this compound ligand suggest that its palladium complexes could be effective catalysts.
The bulky 2-methylpiperidine group can help to stabilize the active catalytic species and influence the selectivity of the reaction. The electron-donating nature of this substituent can enhance the oxidative addition step in catalytic cycles, such as the Suzuki-Miyaura or Heck reactions. It is plausible that palladium complexes of this ligand could exhibit good catalytic activity in these and other cross-coupling reactions. For instance, palladium complexes of various substituted pyridines have shown high efficiency in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov
Further research is required to fully explore the catalytic potential of metal complexes derived from this compound.
Role in Homogeneous and Heterogeneous Catalysis
While specific studies detailing the direct use of this compound as a catalyst in either homogeneous or heterogeneous systems are not extensively documented, the structural motifs it contains are central to many well-established catalytic processes. The 2-aminopyridine (B139424) framework is a common feature in ligands designed for transition metal catalysis.
In principle, ligands derived from this compound could be employed in homogeneous catalysis by coordinating with a metal center in solution. The nitrogen atoms of the pyridine and piperidine groups can act as a bidentate N,N-donor ligand. Alternatively, the bromine atom can be a site for oxidative addition in a catalytic cycle or be replaced to introduce a different coordinating group. A patent has described a general copper-catalyzed method for selectively preparing 2-bromo-6-substituent pyridine compounds, noting their broad potential in synthesizing ligands for functional materials. google.com This highlights the industrial and academic interest in this class of compounds as ligand precursors. The selective synthesis allows for the retention of the bromine atom, which is valuable for subsequent functionalization to tailor the ligand for a specific catalytic application. google.com
For heterogeneous catalysis, the ligand could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin. This grafting could occur via the piperidine ring or by transforming the bromo group into a functional handle suitable for anchoring. Such supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are crucial for developing sustainable chemical processes.
Potential in Asymmetric Catalysis with Chiral Derivatives
The presence of a chiral center in a ligand can enable the asymmetric synthesis of a target molecule, a process of immense importance in the pharmaceutical industry. The 2-methylpiperidine group in this compound contains a stereocenter, meaning the ligand itself is chiral. This inherent chirality presents a significant opportunity for its use in asymmetric catalysis.
The development of methods to synthesize chiral pyridine and piperidine derivatives is an active area of research. nih.govrsc.org For instance, highly enantioselective catalytic methods have been developed for the synthesis of chiral pyridines through the conjugate addition of Grignard reagents to alkenyl pyridines, a reaction catalyzed by a copper-chiral diphosphine ligand system. nih.gov Furthermore, rhodium-catalyzed asymmetric reactions have been used to create enantioenriched 3-substituted piperidines from pyridine precursors. snnu.edu.cnnih.gov These strategies demonstrate that pyridine and piperidine frameworks are excellent platforms for designing chiral ligands and catalysts.
A chiral derivative of this compound could be used to create a chiral environment around a metal center. This chiral metal complex could then catalyze reactions to produce one enantiomer of a product in excess over the other. An effective protecting group strategy has been shown to yield enantiopure piperidines with complete retention of chirality, which can then be derivatized into organocatalysts. rsc.org This suggests a strong potential for developing new catalysts based on the chiral piperidine moiety present in the title compound.
Relevance to Extended Metal Atom Chains (EMACs) and Stabilizing Ligand Design
Extended Metal Atom Chains (EMACs) are one-dimensional arrays of metal ions held in close proximity by surrounding organic ligands. These structures are of great interest for their unique magnetic and electronic properties, which arise from metal-metal communication along the chain. georgiasouthern.edunih.gov However, the synthesis of stable EMACs is a significant challenge due to the weakness of many metal-metal bonds and the need for highly specific stabilizing ligands. georgiasouthern.edu
The 2-bromo-6-aminopyridine framework is a key precursor in the design of sophisticated ligands aimed at stabilizing EMACs. georgiasouthern.edugeorgiasouthern.edu Research has focused on using derivatives like 2-Bromo-6-methylaminopyridine to synthesize scaffolded ligands. georgiasouthern.edu The strategy involves attaching multiple bromo-aminopyridine units to a central scaffold molecule, such as tris(2-aminoethyl)amine (B1216632) (tren). georgiasouthern.edu The resulting multi-dentate ligand can then wrap around a series of metal ions, enhancing the stability of the resulting EMAC. georgiasouthern.edu This approach aims to create more robust EMACs that can withstand further analysis of their physical properties and be used in reactivity studies. georgiasouthern.edu
The use of silyl (B83357) aminopyridine (SAP) and dipyridyl amine (DAP) ligands has shown success in supporting EMACs, but the instability of some of these complexes highlights the need for improved ligand design. georgiasouthern.edugeorgiasouthern.edu The synthesis of a tren-based scaffolded ligand from 2-Bromo-6-methylaminopyridine represents a promising step toward creating more stable tri- and multimetallic EMACs. georgiasouthern.edugeorgiasouthern.edu
| Component | Function | Example Compound |
|---|---|---|
| Ligand Precursor | Provides the metal-coordinating pyridine-amine unit and a reactive handle for attachment. | 2-Bromo-6-methylaminopyridine |
| Scaffold Molecule | Central unit to which multiple ligand precursors are attached to create a polydentate ligand. | tris(2-aminoethyl)amine (tren) |
| Target Structure | A linear chain of metal ions supported by the scaffolded ligand. | Trimetallic or Tetrametallic EMACs |
Future Research Directions in 2 Bromo 6 2 Methylpiperidin 1 Yl Pyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 2-Bromo-6-(2-methylpiperidin-1-YL)pyridine and its analogs. While traditional methods may exist, a focus on green chemistry principles will be paramount.
One promising avenue is the exploration of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of reduced waste, time, and resource consumption. nih.govacs.orgresearchgate.net Research could focus on designing a convergent synthesis where the pyridine (B92270) core, the bromo-substituent, and the piperidine (B6355638) moiety are assembled in a single, highly efficient step.
Another area of interest is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically shorten reaction times, improve yields, and enhance product purity compared to conventional heating methods. nih.govacs.orgresearchgate.net Investigating the final amination step or the initial bromination of the pyridine ring under microwave conditions could lead to optimized synthetic protocols.
Furthermore, the development of metal-free cascade reactions presents a sustainable alternative to traditional metal-catalyzed processes. lookchem.comacs.org These reactions, which proceed through a series of intramolecular transformations, can build molecular complexity from simple starting materials in an atom-economical fashion. Research in this area could lead to the synthesis of highly functionalized derivatives of the title compound without the need for heavy metal catalysts.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Multicomponent Reactions | Reduced waste, time, and cost | Convergent synthesis design |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Optimization of bromination and amination steps |
| Metal-Free Cascade Reactions | Sustainability, atom economy | Synthesis of complex derivatives from simple precursors |
Application of Advanced Spectroscopic and In-situ Monitoring Techniques
A deeper understanding of the structure, reactivity, and transformation of this compound will be facilitated by the application of advanced spectroscopic methods. While standard techniques like 1H and 13C NMR are routine, more sophisticated approaches can provide invaluable insights. ipb.ptresearchgate.net
Two-dimensional (2D) NMR techniques , such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. ipb.ptresearchgate.net For any chiral derivatives, the use of chiral solvating agents or advanced NMR techniques like ROESY could help in determining stereochemistry. ipb.pt
In-situ monitoring techniques , such as ReactIR (Fourier Transform Infrared Spectroscopy) and in-situ Raman spectroscopy, offer the ability to track the progress of reactions involving this compound in real-time. This can provide detailed kinetic data, help identify transient intermediates, and facilitate rapid reaction optimization. numberanalytics.com This would be particularly useful for understanding the mechanisms of novel synthetic transformations.
| Technique | Information Gained | Application in Research |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation | Characterization of novel derivatives |
| ROESY NMR | Stereochemical determination | Analysis of chiral products |
| In-situ IR/Raman Spectroscopy | Real-time reaction kinetics, intermediate identification | Mechanistic studies and reaction optimization |
Integration of Machine Learning and AI in Compound Design and Reaction Optimization
Compound Design: ML models can be trained on large datasets of known molecules to predict the physicochemical and biological properties of virtual compounds. researchgate.netnih.govresearchgate.netyoutube.com This allows for the in-silico design of novel derivatives of this compound with desired characteristics, such as enhanced solubility or specific binding affinities, before committing to their synthesis.
| AI/ML Application | Objective | Potential Impact |
| Compound Design | Predict properties of virtual derivatives | Accelerate the discovery of new functional molecules |
| Reaction Optimization | Identify optimal reaction conditions | Improve synthetic efficiency and scalability |
| Retrosynthetic Analysis | Propose novel synthetic pathways | Foster innovation in synthetic chemistry |
Exploration of New Chemical Transformations for Diverse Derivative Libraries
The bromo-substituent on the pyridine ring of this compound is a key handle for a wide array of chemical transformations, enabling the creation of diverse derivative libraries. researchgate.netmdpi.comresearchgate.net Future research will undoubtedly focus on exploring both established and novel cross-coupling reactions.
C-H Functionalization: Direct C-H functionalization of the pyridine ring at other positions offers a powerful and atom-economical way to introduce new substituents. acs.orgnih.govacs.org Research could explore palladium-catalyzed or photoredox-catalyzed C-H activation to create a range of diaryl or alkyl-aryl derivatives.
Cross-Coupling Reactions: The bromo group is an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.com A systematic exploration of these reactions with a wide range of coupling partners (boronic acids, organostannanes, terminal alkynes, and amines/amides) would lead to a vast library of derivatives with diverse electronic and steric properties. nih.govresearchgate.net
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for forging new bonds. acs.orgnih.gov Applying this technology to this compound could enable novel transformations that are not accessible through traditional thermal methods.
| Transformation | Potential Derivatives | Synthetic Advantage |
| C-H Functionalization | Diaryl, alkyl-aryl pyridines | Atom economy, direct modification |
| Cross-Coupling Reactions | Biaryls, alkynylpyridines, N-arylated pyridines | High diversity, modular approach |
| Photoredox Catalysis | Novel functionalized pyridines | Mild reaction conditions, unique reactivity |
Design and Synthesis of Advanced Ligands for Highly Selective Catalytic Processes
The pyridine-piperidine scaffold present in this compound is a common motif in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyridine and piperidine rings can act as donor atoms to coordinate with a metal center.
Future research could focus on modifying the core structure of this compound to create a new class of chiral ligands for asymmetric catalysis. researchgate.netacs.org For instance, introducing chiral centers on the piperidine ring or creating atropisomeric biaryl derivatives through Suzuki coupling could lead to ligands that can induce high enantioselectivity in a variety of catalytic transformations.
Furthermore, the synthesis of pincer-type ligands by introducing additional coordinating groups at the 3- or 5-positions of the pyridine ring could lead to highly stable and active catalysts for challenging reactions like C-H activation or polymerization. nih.gov
| Ligand Type | Design Strategy | Potential Application |
| Chiral Ligands | Introduction of chirality (e.g., atropisomers) | Asymmetric catalysis |
| Pincer Ligands | Addition of coordinating groups | C-H activation, polymerization |
Mechanistic Elucidation of Complex Biological Interactions and Pathways
While this article does not delve into specific biological activities, a fundamental future research direction will be to understand how derivatives of this compound interact with biological systems at a molecular level. nih.govnih.govresearchgate.nettandfonline.com
In Silico Docking and Molecular Dynamics: Computational studies can predict the binding modes of these compounds with various protein targets. nih.govresearchgate.nettandfonline.com Molecular dynamics simulations can then be used to study the stability of these interactions and the conformational changes they induce in the protein. researchgate.net
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a library of derivatives, researchers can establish clear structure-activity relationships. researchgate.net This involves systematically modifying different parts of the molecule (the pyridine core, the piperidine ring, and the substituent at the 2-position) and observing the effect on a particular biological endpoint.
Target Identification and Pathway Analysis: For derivatives that show interesting biological effects, further studies will be needed to identify their specific molecular targets and elucidate the biological pathways they modulate. This could involve a range of biochemical and cell-based assays.
| Research Area | Methodology | Goal |
| In Silico Modeling | Molecular docking, molecular dynamics | Predict and understand protein-ligand interactions |
| SAR Studies | Synthesis and evaluation of derivative libraries | Correlate chemical structure with biological function |
| Target Identification | Biochemical and cellular assays | Uncover the mechanism of action at a molecular level |
Q & A
Q. What are the common synthetic routes for 2-Bromo-6-(2-methylpiperidin-1-yl)pyridine?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions or halogenation of pre-functionalized pyridine precursors. Key approaches include:
- Buchwald-Hartwig Amination : Coupling 2-bromo-6-chloropyridine with 2-methylpiperidine using palladium catalysts (e.g., PdCl₂(dppf)) and ligands under reflux in toluene/ethanol mixtures .
- Microwave-Assisted Synthesis : Optimizing reaction time and yield by employing microwave irradiation (e.g., 100–150°C, 30–60 minutes) to enhance regioselectivity .
- Stepwise Bromination : Starting with 6-(2-methylpiperidin-1-yl)pyridine, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) .
- Purification : Column chromatography (hexane/ethyl acetate) or selective precipitation with ZnCl₂ to isolate intermediates .
Q. How is the compound characterized structurally and functionally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C2, methylpiperidine at C6) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 285.08 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for docking studies .
- HPLC Purity Analysis : Quantifies impurities (<2%) using C18 columns and acetonitrile/water gradients .
Q. What are the primary applications of this compound in early-stage research?
- Methodological Answer :
- Pharmaceutical Intermediates : Acts as a precursor for kinase inhibitors or antiviral agents via Suzuki couplings to introduce aryl/heteroaryl groups .
- Ligand Synthesis : Modifies metal catalysts (e.g., Pd, Ni) for asymmetric catalysis by tuning steric/electronic properties .
- Biological Probes : Radiolabeled versions (e.g., ¹⁸F analogs) track target engagement in cellular assays .
Advanced Research Questions
Q. How can conflicting reactivity data in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies in yields (e.g., Suzuki vs. Stille couplings) arise from steric hindrance at C6 or catalyst poisoning. Strategies include:
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Ni(COD)₂ with phosphine ligands (e.g., XPhos) to optimize turnover .
- Solvent Effects : Compare polar aprotic (DMF) vs. ethers (THF) to mitigate dehalogenation side reactions .
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .
- Computational Modeling : DFT calculations predict transition-state energies for competing pathways .
Q. What experimental approaches analyze unexpected byproducts during synthesis?
- Methodological Answer : Byproducts (e.g., dehalogenated or cyclized derivatives) are characterized via:
- LC-MS/MS : Fragmentation patterns distinguish isomers (e.g., 2-bromo vs. 3-bromo derivatives) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C) to rule out carbene intermediates .
- Mechanistic Trapping : Add radical scavengers (TEMPO) or deuterated solvents to probe homolytic vs. heterolytic pathways .
Q. How does structural modification impact biological activity?
- Methodological Answer :
- SAR Studies : Replace bromine with Cl/CF₃ to evaluate halogen bonding in enzyme inhibition (e.g., HIV protease) .
- Bioisosteric Replacement : Substitute methylpiperidine with morpholine to enhance solubility (logP reduction by 0.5 units) .
- Docking Simulations : AutoDock Vina predicts binding poses against targets (e.g., EGFR kinase; ΔG < −8 kcal/mol indicates high affinity) .
- In Vitro Assays : Measure IC₅₀ shifts in cancer cell lines (e.g., MCF-7) after modifying the piperidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
